4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549035-47-2
VCID: VC11829968
InChI: InChI=1S/C17H19N7/c1-4-21-24(7-1)17-12-16(19-14-20-17)23-10-8-22(9-11-23)13-15-2-5-18-6-3-15/h1-7,12,14H,8-11,13H2
SMILES: C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4
Molecular Formula: C17H19N7
Molecular Weight: 321.4 g/mol

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine

CAS No.: 2549035-47-2

Cat. No.: VC11829968

Molecular Formula: C17H19N7

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine - 2549035-47-2

Specification

CAS No. 2549035-47-2
Molecular Formula C17H19N7
Molecular Weight 321.4 g/mol
IUPAC Name 4-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C17H19N7/c1-4-21-24(7-1)17-12-16(19-14-20-17)23-10-8-22(9-11-23)13-15-2-5-18-6-3-15/h1-7,12,14H,8-11,13H2
Standard InChI Key RASIPVSAMKTKFL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4
Canonical SMILES C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4

Introduction

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms.

  • Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms.

  • Piperazine Substituent: A saturated six-membered ring containing two nitrogen atoms.

  • Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom.

These structural units contribute to the compound's stability, electronic properties, and biological activity.

Synthesis

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step processes:

  • Formation of the Pyrimidine Core:

    • Pyrimidines are synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds.

  • Introduction of the Pyrazole Group:

    • Pyrazoles are commonly introduced through condensation reactions between hydrazines and 1,3-diketones or similar precursors.

  • Attachment of Piperazine and Pyridine Substituents:

    • Piperazine derivatives are alkylated with pyridine-methyl halides under basic conditions to form the desired side chain.

General Reaction Scheme:

Pyrimidine Derivative+Pyrazole Precursor+Piperazine-Pyridine ReagentTarget Compound\text{Pyrimidine Derivative} + \text{Pyrazole Precursor} + \text{Piperazine-Pyridine Reagent} \rightarrow \text{Target Compound}

Biological Activity

The compound's unique structure suggests potential pharmacological applications due to its heterocyclic framework:

Protein Kinase Inhibition:

Heterocyclic compounds like this one often act as inhibitors of protein kinases, enzymes involved in cell signaling pathways. This makes them relevant in treating cancer and inflammatory diseases .

Antitubercular Activity:

Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

Applications in Medicinal Chemistry

The compound's structure allows for diverse biological interactions:

Drug Development:

Its scaffold can be modified to enhance binding affinity for specific biological targets (e.g., kinases or receptors).

Cancer Therapy:

Studies on related compounds highlight their ability to inhibit tumor growth by targeting tyrosine kinase pathways .

Central Nervous System (CNS) Disorders:

The piperazine moiety is commonly found in CNS-active drugs, suggesting potential applications in neurology.

Research Findings

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